3-Bromo-6-fluorocinnolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-8-7(13)5-3-4(10)1-2-6(5)11-12-8/h1-3H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHQDSASVQTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=NN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 6 Fluorocinnolin 4 1h One and Analogues
Strategic Approaches to Cinnolin-4(1H)-one Ring Construction
Cyclization Reactions for Cinnoline (B1195905) Ring Formation
The creation of the fundamental cinnoline ring is predominantly achieved through intramolecular cyclization reactions. These methods form the pyridazine (B1198779) portion of the fused ring system, and the choice of strategy often depends on the desired substitution pattern of the final product.
Cyclocondensation reactions represent a robust strategy for constructing the cinnolinone skeleton. These methods typically involve the reaction of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization. The substituents on the initial benzene (B151609) derivative direct the formation of the final product. For instance, the reaction of appropriately substituted phenylhydrazines with ethyl acetoacetate (B1235776) yields phenylhydrazones, which can then be cyclized. google.com
A key example is the synthesis of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one, which is prepared through the cyclization of ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate. missouri.edu This reaction is often carried out under acidic conditions, which preferentially leads to a single regioisomer. missouri.edu The use of a Lewis acid like anhydrous aluminum chloride in a high-boiling solvent such as chlorobenzene (B131634) is also effective in promoting the cyclization. google.comwisdomlib.org
| Substituted Benzene Precursor | Reactant | Key Reagents/Conditions | Resulting Cinnolinone Analogue | Reference |
|---|---|---|---|---|
| Substituted Anilines | Ethyl Acetoacetate | 1. Diazotization (NaNO₂) 2. AlCl₃, Chlorobenzene, Reflux | 3-acetyl-cinnolin-4(1H)-one derivatives | google.com |
| 3-chloro-4-fluoroaniline | Ethyl Acetoacetate | 1. Diazotization 2. Cyclization (Anhydrous AlCl₃) | 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one | missouri.edu |
| p-Methoxyphenylhydrazine | Phenacyl Bromide | Cyclization | 3-phenyl-6-methoxy-1,4-dihydrocinnoline |
The intramolecular cyclization of arylhydrazones is a versatile and widely employed method for the synthesis of the cinnoline core. nih.govwikipedia.org This approach offers a high degree of control over the substitution pattern of the resulting heterocyclic system. The transformation of arylhydrazones into 1,4-dihydrocinnoline (B8695256) derivatives can be achieved through a Friedel-Crafts alkylation reaction. For example, the phenylhydrazone of phenacyl bromide can be cyclized to form 3-phenyl-1,4-dihydrocinnoline.
This strategy has been extended to various substituted phenylhydrazones. The required arylhydrazones are typically prepared by condensing a substituted phenylhydrazine with a suitable α-halocarbonyl compound. Subsequent cyclization, often promoted by heat or acid, leads to the formation of the cinnoline ring with the evolution of hydrogen halide. More advanced, metal-free intramolecular redox cyclization reactions have also been developed, proceeding through intermediates like 2-nitrosobenzaldehyde, which then condense and cyclize to form the cinnoline ring. mdpi.com
| Arylhydrazone Type | Key Reaction Type | Conditions | Product Class | Reference |
|---|---|---|---|---|
| Phenylhydrazone of Phenacyl Bromide | Friedel-Crafts Alkylation | Heat | 1,4-dihydrocinnolines | |
| Hydrazones from ortho-Trifluoromethylarylhydrazines and Benzaldehydes | Base-mediated Cyclization | Base | Cinnoline Derivatives | nih.gov |
| (E)-2-(2-benzylidenehydrazineyl) benzaldehyde | Intramolecular Redox Cyclization | CsOH·H₂O in EtOH/H₂O | Cinnoline Compounds | mdpi.com |
Cyclizations initiated by diazotization are among the classical and most fundamental methods for cinnoline synthesis. The first synthesis of the cinnoline ring system, known as the Richter cinnoline synthesis, involved the diazotization of an ortho-amino-phenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. nih.govmasterorganicchemistry.com
This concept has been refined over the years. The conventional Richter cyclization involves the diazotization of 2-alkynylanilines, which leads to a mixture of 4-halocinnoline and 4-cinnolinone products due to competing nucleophilic attack by the halide ion and water on the intermediate diazonium salt. beilstein-journals.org Modern variations utilize triazenes as masked diazonium ions to improve the chemoselectivity of the cyclization. beilstein-journals.org Other classical routes include the Widman-Stoermer and Borsche–Herbert cyclizations. wikipedia.orgmasterorganicchemistry.com More recently, transition-metal-catalyzed methods, such as the Iridium(III)-catalyzed C-H alkylation/cyclization of azobenzene (B91143) with diazotized Meldrum's acid, have been developed to access cinnolin-3(2H)-one derivatives under mild conditions. acs.org
Post-Cyclization Functionalization of the Cinnolinone Core
Once the cinnolin-4(1H)-one core is assembled, further chemical modifications can be performed to introduce additional functional groups or to build more complex molecular architectures. These post-cyclization functionalization reactions are critical for creating a diverse library of analogues.
A common transformation is the conversion of the 4-oxo group into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). nih.govnih.gov This 4-chlorocinnoline (B183215) is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles. For example, it can be substituted with an azide (B81097) group by reaction with sodium azide, or with amines to produce 4-aminocinnoline derivatives. mdpi.comnih.gov The bromine atom at the C4 position is also highly reactive towards nucleophilic substitution. Furthermore, reactions such as intramolecular cyclization of iodobenzamides via the Heck reaction can be used to construct more complex, fused-ring systems starting from a functionalized cinnoline. wisdomlib.org
Regioselective Introduction of Halogen Substituents
For the synthesis of the target compound, 3-Bromo-6-fluorocinnolin-4(1H)-one, the regioselective introduction of bromine and fluorine atoms onto the cinnolinone scaffold is a critical challenge. The electronic properties of the heterocyclic ring dictate the strategy for halogenation.
The introduction of the fluorine atom at the 6-position is typically achieved by incorporating the halogen into the starting materials. Syntheses often begin with a fluorinated aniline (B41778) or phenylhydrazine derivative, such as 4-fluoroaniline (B128567) or 3-chloro-4-fluorophenylhydrazine. google.commissouri.eduwisdomlib.org The fluorine atom is thus carried through the cyclization sequence to its final position in the cinnolinone ring. While direct electrophilic fluorination of the electron-deficient cinnolinone ring is possible using reagents like Selectfluor®, it can be challenging and requires careful optimization to achieve the desired regioselectivity.
The introduction of a bromine atom at the 3-position of the cinnolinone ring can be accomplished via electrophilic bromination. The C3-C4 double bond within the heterocyclic ring is susceptible to vinylic substitution. The bromination of cinnoline derivatives at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst to direct the regioselectivity. The bromination of analogous heterocyclic systems like coumarins with reagents such as dioxane dibromide has been shown to proceed regioselectively at the C3 position. acs.org Alternatively, halogenation at the C3 position can be achieved on a pre-formed cinnolinone ring, as demonstrated by the iodination of 7-bromocinnolin-4(1H)-one at the 3-position. google.com
| Compound Name |
|---|
| This compound |
| 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one |
| ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate |
| ethyl acetoacetate |
| 3-acetyl-cinnolin-4(1H)-one |
| 3-phenyl-6-methoxy-1,4-dihydrocinnoline |
| phenacyl bromide |
| 3-phenyl-1,4-dihydrocinnoline |
| 2-nitrosobenzaldehyde |
| (E)-2-(2-benzylidenehydrazineyl) benzaldehyde |
| ortho-amino-phenylpropionic acid |
| 4-halocinnoline |
| 4-cinnolinone |
| Meldrum's acid |
| cinnolin-3(2H)-one |
| 4-chlorocinnoline |
| 4-aminocinnoline |
| 6,7-methylenedioxy-4-cinnoline |
| 2-iodo-4,5-dimethoxybenzoic acid chloride |
| 4-amino-6,7-methlenedioxycinnoline |
| Selectfluor® |
| N-bromosuccinimide (NBS) |
| dioxane dibromide |
| 7-bromocinnolin-4(1H)-one |
| coumarin |
Fluorination Methodologies for the C-6 Position
Multi-Step Synthetic Sequences for this compound
The construction of this compound is typically accomplished through a multi-step synthetic pathway that integrates the aforementioned bromination and fluorination strategies. A common approach begins with a substituted aniline or a related precursor. researchgate.net
One representative synthesis starts with a fluorinated precursor like 4-fluoroaniline. The synthesis of a related compound, 6-bromo-7-fluorocinnolin-4(1H)-one, has been described starting from 5-fluoro-2-nitroaniline, which is first brominated with NBS in acetic acid. The resulting 4-bromo-5-fluoro-2-nitroaniline (B129579) is then reduced to the corresponding diamine, which is subsequently cyclized to form the bromo-fluoro-substituted cinnolinone.
A general sequence for the synthesis of this compound can be conceptualized as follows:
Formation of a suitable fluoro-aromatic precursor: This could involve a Balz-Schiemann reaction on an appropriate aminobenzene derivative or starting with a commercially available fluoroaniline.
Construction of the cinnolinone ring: This is often achieved through cyclization of a diazotized 2-aminoaryl ketone or a similar intermediate.
Bromination at the C-3 position: The final step involves the selective bromination of the pre-formed 6-fluorocinnolin-4(1H)-one using an electrophilic brominating agent like bromine or NBS. nih.govtandfonline.com
The specific reagents and conditions for each step are carefully chosen to ensure high yields and purity of the final product.
Convergent Synthesis Approaches
While a specific convergent synthesis for this compound has not been extensively reported in the literature, a plausible strategy can be conceptualized. This would involve the preparation of two key intermediates that are then combined to form the cinnolinone core.
One potential convergent route could involve the synthesis of a substituted 2-aminophenylacetonitrile derivative and a separate brominating/cyclizing agent. For instance, a 4-fluoro-2-aminophenylacetonitrile could be prepared and then reacted with a bromo-diazonium species or an equivalent reagent that would facilitate both the introduction of the bromine at the 3-position and the subsequent cyclization to form the pyridazinone ring of the cinnolinone system.
Another hypothetical convergent approach could involve a cobalt(III)-catalyzed three-component coupling reaction, which has been demonstrated for the synthesis of functionalized alkenyl halides. nih.gov In this scenario, a suitably substituted aryl C-H bond, an alkyne, and a halogenating agent could be brought together to construct a highly functionalized intermediate that could then be cyclized to the desired cinnolinone. nih.gov This method offers the potential for high regio- and stereoselectivity. nih.gov
Table 1: Hypothetical Convergent Synthesis Fragments for this compound
| Fragment A | Fragment B | Coupling Strategy |
| 4-Fluoro-2-aminophenylacetonitrile | Bromo-diazonium salt | Diazotization and cyclization |
| Substituted 2-haloaniline | Bromo-alkyne derivative | Transition-metal catalyzed cross-coupling and cyclization |
This table presents hypothetical fragments for a convergent synthesis approach and is for illustrative purposes.
Linear Synthesis Strategies
Linear synthesis, where a starting material is sequentially modified through a series of reactions to build the final product, remains a common and valuable approach for the synthesis of many heterocyclic compounds. nih.gov The synthesis of halogenated cinnolin-4(1H)-ones often follows a linear sequence.
A representative linear synthesis for a related compound, 6-bromo-7-fluorocinnolin-4(1H)-one, provides insight into a potential route for this compound. This strategy typically begins with a substituted aniline. For the target compound, the synthesis could commence with 4-fluoroaniline.
The key steps in a plausible linear synthesis would be:
Diazotization and Sandmeyer-type reaction: The starting 4-fluoroaniline would be diazotized, followed by a reaction to introduce an appropriate functional group that can be elaborated into the pyridazinone ring.
Cyclization: The resulting intermediate would then be cyclized to form the 6-fluorocinnolin-4(1H)-one core. This can often be achieved through intramolecular reactions, such as a Friedel-Crafts acylation or a Richter-type synthesis.
Bromination: The final step would be the regioselective bromination of the 6-fluorocinnolin-4(1H)-one at the 3-position. This can be accomplished using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent.
An alternative linear approach involves starting with a pre-functionalized benzene derivative. For example, a synthesis could start from 5-fluoro-2-nitroaniline, which is first brominated and then the nitro group is reduced to an amine. This diamine can then undergo cyclization with a suitable three-carbon synthon to form the cinnolinone ring.
Table 2: Representative Linear Synthesis of a Halogenated Cinnolinone Analogue
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1 | 5-Fluoro-2-nitroaniline | NBS, Acetic Acid | 4-Bromo-5-fluoro-2-nitroaniline | 85% |
| 2 | 4-Bromo-5-fluoro-2-nitroaniline | Pd/C, H₂, Ethanol | 4-Bromo-5-fluoro-1,2-diaminobenzene | 92% |
| 3 | 4-Bromo-5-fluoro-1,2-diaminobenzene | Ethyl acetoacetate, Diphenyl ether | 6-Bromo-7-fluorocinnolin-4(1H)-one | 68% |
Data adapted from a representative synthesis of a related compound and is for illustrative purposes.
Green Chemistry Principles in the Synthesis of Halogenated Cinnolinones
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. rsc.org This includes the use of safer solvents, the reduction of waste, and the development of catalyst-free and solvent-free reaction conditions.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. ekb.eg These reactions can be promoted by various means, including microwave irradiation or simple heating. mdpi.comfrontiersin.org
While specific examples of solvent-free synthesis for this compound are not yet prevalent, the synthesis of other heterocyclic systems under these conditions suggests its feasibility. For instance, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, can be efficiently carried out under solvent-free conditions using a cerium(III) nitrate (B79036) catalyst. mdpi.com Similarly, 1,3-dipolar cycloadditions of nitrones have been successfully performed under solvent-free conditions by heating. mdpi.com
The final bromination step in the linear synthesis of this compound could potentially be adapted to a solvent-free process, for example, by grinding the 6-fluorocinnolin-4(1H)-one with a solid brominating agent like NBS.
Table 3: Examples of Solvent-Free Synthesis of Heterocycles
| Reaction Type | Heterocycle | Conditions | Reference |
| Biginelli Reaction | Dihydropyrimidinones | Ce(NO₃)₃·6H₂O, 80°C | mdpi.com |
| 1,3-Dipolar Cycloaddition | Isoxazolidines | Heat, 60-80°C | mdpi.com |
| Chalcone Synthesis | Chalcones | Grinding with NaOH | ekb.eg |
Catalyst-Free Synthesis Protocols
The development of catalyst-free reactions is another key aspect of green chemistry, as it avoids the use of often expensive and potentially toxic metal catalysts. rsc.orgnih.gov Several types of reactions for synthesizing heterocyclic compounds have been successfully performed without a catalyst.
For example, the synthesis of various 1,5-benzodiazepines and 3,4-dihydroquinoxalines has been achieved through catalyst-free, multi-component reactions. nih.gov Additionally, a catalyst-free, microwave-promoted multicomponent reaction has been developed for the synthesis of functionalized 1,4-dihydropyridines in an aqueous medium. frontiersin.org
In the context of this compound synthesis, a catalyst-free approach to the cyclization step could be envisioned, perhaps through a thermal intramolecular cyclization of a suitably designed precursor. The bromination step, depending on the reactivity of the cinnolinone substrate, may also proceed without a catalyst upon treatment with elemental bromine. The synthesis of 1,2,3-triazolobenzodiazepinones via a tandem Ugi reaction followed by a catalyst-free intramolecular azide-alkyne cycloaddition under microwave irradiation highlights the potential for complex heterocycle synthesis without the need for a catalyst. beilstein-journals.org
Table 4: Examples of Catalyst-Free Synthesis of Heterocycles
| Reaction Type | Heterocycle | Conditions | Reference |
| Multicomponent Reaction | 1,5-Benzodiazepines | Room Temperature | nih.gov |
| Multicomponent Reaction | 1,4-Dihydropyridines | Microwave, Water | frontiersin.org |
| Tandem Ugi/Cycloaddition | 1,2,3-Triazolobenzodiazepinones | Microwave Irradiation | beilstein-journals.org |
Chemical Reactivity and Transformations of 3 Bromo 6 Fluorocinnolin 4 1h One
Reactivity of the Bromine Atom at C-3
The bromine atom at the C-3 position of the cinnolinone ring is strategically located for chemical modification. Its reactivity is influenced by the electronic nature of the bicyclic system. This section will explore the key transformations involving this bromine atom.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The bromo-substituted cinnolinone is an excellent substrate for these transformations.
The Suzuki–Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl linkages. byjus.comlibretexts.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. byjus.comlibretexts.org For 3-bromo-6-fluorocinnolin-4(1H)-one, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. The general reaction scheme involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the specific boronic acid used. nih.govyonedalabs.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 |
Note: This table represents typical conditions for Suzuki-Miyaura reactions and may need optimization for this compound.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with various terminal alkynes provides access to 3-alkynylcinnolinone derivatives. The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. lucp.net
Table 2: General Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60 |
| Pd(OAc)₂ | - | Pyrrolidine | Toluene | 80 |
Note: This table represents typical conditions for Sonogashira reactions and may need optimization for this compound.
The Heck reaction, or Mizoroki-Heck reaction, is a method for the vinylation of aryl or vinyl halides. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net It involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond at the C-3 position. masterorganicchemistry.combyjus.com This reaction is stereoselective, typically affording the trans-alkene product. byjus.com The mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. byjus.com
Table 3: Common Conditions for the Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 |
| Pd/C | - | NaOAc | Acetonitrile | 80 |
Note: This table represents typical conditions for Heck reactions and may need optimization for this compound.
The Buchwald–Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. princeton.edujk-sci.comorganic-chemistry.org This reaction allows for the synthesis of 3-amino-6-fluorocinnolin-4(1H)-one derivatives by reacting the bromo-substituted precursor with a variety of primary and secondary amines. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.gov The choice of a bulky electron-rich phosphine (B1218219) ligand is often critical for the success of this reaction. nih.gov
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 90 |
Note: This table represents typical conditions for Buchwald-Hartwig aminations and may need optimization for this compound.
The bromine atom at the C-3 position of the cinnolinone ring can also be displaced by strong nucleophiles. science-revision.co.ukgatech.edu While palladium-catalyzed reactions are often more versatile, direct nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring system is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a Meisenheimer-like intermediate. masterorganicchemistry.com A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially be used to displace the bromine atom under suitable conditions, which may include elevated temperatures. libretexts.org
Table 5: Potential Nucleophiles for Substitution Reactions
| Nucleophile | Reagent Source |
|---|---|
| Methoxide | Sodium methoxide |
| Ethoxide | Sodium ethoxide |
| Thiophenolate | Sodium thiophenolate |
| Morpholine | Morpholine |
Note: The feasibility and conditions for these reactions with this compound would require experimental verification.
Lithiation and Subsequent Reactions at C-3
The bromine atom at the C-3 position is anticipated to be susceptible to metal-halogen exchange, a common strategy for the formation of organolithium intermediates. This reaction typically involves treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures.
The resulting 3-lithio-6-fluorocinnolin-4(1H)-one is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position. This two-step sequence provides a versatile method for the elaboration of the cinnolinone core. The success of this approach hinges on the relative rates of halogen-metal exchange versus other potential reactions, such as deprotonation of the N-H group or addition to the carbonyl moiety. Protection of the N-1 position may be necessary to achieve selective lithiation at C-3.
Predicted Lithiation and Subsequent Electrophilic Quench
| Step | Reagents and Conditions | Intermediate/Product | Notes |
| 1. Lithiation | n-BuLi or t-BuLi, THF, -78 °C | 3-Lithio-6-fluorocinnolin-4(1H)-one | Halogen-metal exchange is expected to be rapid at low temperatures. |
| 2. Electrophilic Quench | E.g., DMF, CO₂, Alkyl halides | 3-Substituted-6-fluorocinnolin-4(1H)-one | The choice of electrophile determines the nature of the C-3 substituent. |
It is important to note that in some heterocyclic systems, directed ortho-lithiation can compete with or even dominate over halogen-metal exchange. sciencemadness.org However, the high reactivity of the C-Br bond towards organolithium reagents suggests that bromine-lithium exchange will be the predominant pathway at the C-3 position. sciencemadness.org
Reactivity of the Fluorine Atom at C-6
The fluorine atom at the C-6 position is situated on an electron-deficient aromatic ring, making it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the cinnolinone ring system activates the C-6 position towards nucleophilic attack.
Nucleophilic Aromatic Substitution at C-6
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-poor aromatic and heteroaromatic systems. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. sciencemadness.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. sciencemadness.org In this compound, the carbonyl group and the pyridazinone ring act as activating groups for substitution at C-6.
The displacement of the C-6 fluorine atom by oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides, is expected to proceed under relatively mild conditions to afford the corresponding 6-alkoxy- or 6-aryloxy-3-bromocinnolin-4(1H)-ones. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Predicted Reaction with Oxygen Nucleophiles
| Nucleophile | Reagent | Solvent | Predicted Product |
| Methoxide | Sodium methoxide | DMF or Methanol | 3-Bromo-6-methoxycinnolin-4(1H)-one |
| Ethoxide | Sodium ethoxide | DMF or Ethanol | 3-Bromo-6-ethoxycinnolin-4(1H)-one |
| Phenoxide | Sodium phenoxide | DMF | 3-Bromo-6-phenoxycinnolin-4(1H)-one |
Similarly, nitrogen nucleophiles such as primary and secondary amines are expected to displace the C-6 fluorine atom. These reactions often require slightly higher temperatures compared to those with oxygen nucleophiles but provide a direct route to 6-amino-substituted cinnolinones. The use of a base may be necessary to neutralize the hydrofluoric acid generated during the reaction.
Predicted Reaction with Nitrogen Nucleophiles
| Nucleophile | Reagent | Conditions | Predicted Product |
| Ammonia | Aqueous or gaseous ammonia | Sealed tube, heat | 3-Bromo-6-aminocinnolin-4(1H)-one |
| Primary Amines | e.g., Methylamine, Aniline (B41778) | Heat, with or without base | 3-Bromo-6-(methylamino)cinnolin-4(1H)-one |
| Secondary Amines | e.g., Dimethylamine, Piperidine | Heat, with or without base | 3-Bromo-6-(dimethylamino)cinnolin-4(1H)-one |
Sulfur nucleophiles, such as thiols and their corresponding thiolates, are generally excellent nucleophiles in SNAr reactions. The reaction of this compound with a thiol in the presence of a base would be expected to yield the corresponding 6-thioether derivative.
Predicted Reaction with Sulfur Nucleophiles
| Nucleophile | Reagent | Conditions | Predicted Product |
| Thiophenolate | Sodium thiophenolate | DMF, room temperature or mild heat | 3-Bromo-6-(phenylthio)cinnolin-4(1H)-one |
| Alkylthiolate | e.g., Sodium ethanethiolate | DMF, room temperature or mild heat | 3-Bromo-6-(ethylthio)cinnolin-4(1H)-one |
Strategies for Ortho-Functionalization Relative to Fluorine
While direct functionalization ortho to the fluorine atom (i.e., at the C-5 or C-7 position) in this compound is challenging, strategies involving directed ortho-metalation (DoM) could be envisioned. However, the acidity of the N-H proton and the presence of the C-Br bond would likely complicate such an approach.
A more plausible strategy would involve a sequence of reactions. For instance, nucleophilic aromatic substitution of the fluorine at C-6 with a suitable directing group, followed by a directed ortho-metalation/electrophilic quench at either C-5 or C-7, could provide access to ortho-functionalized products. The choice of the directing group introduced at C-6 would be critical for controlling the regioselectivity of the subsequent metalation step.
Reactivity of the Cinnolin-4(1H)-one Core
The cinnolin-4(1H)-one scaffold is a versatile platform for chemical modification. The presence of the N-H group, the carbonyl function, and the activated benzene (B151609) ring allows for a range of chemical transformations.
The nitrogen atom at the 1-position (N-1) of the cinnolinone ring is a key site for derivatization through alkylation and acylation reactions. These reactions modify the electronic and steric properties of the molecule, providing access to a diverse range of analogues.
N-Acylation: N-acylation of the cinnolinone core can be achieved under standard conditions. For instance, the related compound 6-fluorocinnolin-4(1H)-one can be acylated to introduce an acetyl group. The synthesis of 3-acetyl-6-fluorocinnolin-4(1H)-one has been reported, demonstrating the feasibility of this transformation on the N-H group of the fluorocinnolinone scaffold. wisdomlib.org This reaction typically proceeds via the treatment of the parent cinnolinone with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.
N-Alkylation: The N-alkylation of the cinnolin-4(1H)-one system introduces an alkyl or aryl group at the N-1 position. While specific examples for this compound are not extensively documented in the literature, the general principles of N-alkylation of heterocyclic compounds can be applied. The reaction of NH-heterocycles, such as 4-bromo-NH-1,2,3-triazoles, with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, leads to N-alkylation. organic-chemistry.org For the cinnolinone core, alkylation would be expected to occur predominantly at the N-1 position due to the tautomeric equilibrium favoring the 4(1H)-one form. The choice of base and reaction conditions can be crucial for achieving high regioselectivity and yield.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring portion of the molecule. masterorganicchemistry.comsavemyexams.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. youtube.com The rate and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring. ulethbridge.caorganicchemistrytutor.comwikipedia.orgyoutube.com
The benzene ring of this compound is substituted with a fluorine atom at C-6 and is fused to the electron-deficient pyridinone ring.
Fluorine Substituent: The fluorine atom at the C-6 position is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is also an ortho, para-director because of its ability to donate electron density through resonance (+M effect). ulethbridge.cawikipedia.org
Fused Pyridinone Ring: The annulated heterocyclic ring, containing an amide linkage (lactam) and an azo group (C=N-N), is strongly electron-withdrawing. This deactivates the entire benzene ring towards electrophilic attack, making EAS reactions challenging. libretexts.org
The combined effect of these groups makes the benzene moiety significantly less nucleophilic than benzene itself. Electrophilic substitution, if it occurs, would be directed by the fluorine atom to the positions ortho and para to it, which are C-5 and C-7, respectively. However, the strong deactivating nature of the fused ring system makes such reactions difficult to achieve under standard conditions.
The carbonyl group at the C-4 position is another site for chemical modification, primarily through reduction reactions. While specific data on this compound is limited, reactions on analogous structures provide insight into its potential reactivity. For example, the reduction of 7-fluorocinnolin-4(1H)-one has been demonstrated using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄). googleapis.com In a typical procedure, the cinnolinone derivative is refluxed with LiAlH₄ in a suitable solvent mixture such as benzene and diethyl ether. googleapis.com This reaction reduces the C-4 carbonyl group to a methylene (B1212753) group (CH₂), leading to the formation of the corresponding 1,4-dihydrocinnoline (B8695256) derivative. This transformation fundamentally alters the heterocyclic core, removing the planarity of the pyridinone ring and changing the electronic properties of the system.
Mechanistic Investigations of Cinnolinone Functionalization
Elucidation of Reaction Mechanisms for Halogen Displacement Reactions
The presence of both a bromine and a fluorine atom on the cinnolinone core of 3-Bromo-6-fluorocinnolin-4(1H)-one offers two potential sites for nucleophilic substitution. The elucidation of the reaction mechanism for the displacement of these halogens is critical for achieving regioselective functionalization. The most probable mechanism for halogen displacement on this electron-deficient heterocyclic system is a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr mechanism typically proceeds in a two-step manner:
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (halogen), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing groups.
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.
In the case of this compound, the relative reactivity of the bromine and fluorine atoms towards nucleophilic displacement is a key consideration. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide when the reaction is rate-limited by the departure of the leaving group. However, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine can make the attached carbon more electrophilic and thus more susceptible to attack.
Studies on related halo-substituted aromatic compounds have shown that the nature of the nucleophile, the solvent, and the specific electronic environment of the heterocyclic system all play a crucial role in determining the regioselectivity of the substitution. For instance, in the reactions of other halogenated cinnolines, the bromine atom can be selectively displaced using specific catalysts and reaction conditions. researchgate.net
Table 1: General Comparison of Halogen Reactivity in SNAr Reactions
| Feature | Bromine | Fluorine |
| Electronegativity | Lower | Higher |
| Polarizability | Higher | Lower |
| C-Halogen Bond Strength | Weaker | Stronger |
| Leaving Group Ability (in SNAr) | Generally Good | Often Better |
| Activation of Carbon for Attack | Less Activating | More Activating |
Kinetic Studies of Key Transformations
For an SNAr reaction, the rate law is typically second order, being first order in both the substrate and the nucleophile:
Rate = k[Substrate][Nucleophile]
This relationship indicates that the concentration of both reactants influences the reaction rate. pressbooks.pub Kinetic studies on similar systems have shown that the rate of substitution is influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
Nature of the Leaving Group: The rate can be affected by the ability of the halogen to depart. In many SNAr reactions, the C-F bond cleavage is the rate-determining step.
Solvent Effects: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion and accelerating the reaction.
Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring stabilizes the Meisenheimer complex and increases the reaction rate. The cinnolinone core itself is electron-deficient, which facilitates nucleophilic attack.
Table 2: Factors Influencing Reaction Kinetics in SNAr Reactions
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Increased rate with stronger nucleophiles | Facilitates the initial attack on the electrophilic carbon. |
| Leaving Group Ability | Dependent on the rate-determining step | A better leaving group accelerates the second step of the SNAr mechanism. |
| Solvent Polarity | Generally faster in polar aprotic solvents | Enhances the nucleophilicity of the attacking species. |
| Electron-Withdrawing Groups | Increased rate | Stabilizes the negatively charged Meisenheimer intermediate. |
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are challenging but provide invaluable insight into reaction mechanisms. The key intermediate in the SNAr functionalization of this compound would be the Meisenheimer complex.
The characterization of such transient species can sometimes be achieved using spectroscopic techniques under specific conditions (e.g., low temperature). Techniques that have been employed for the characterization of reaction intermediates in other systems include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the intermediate if it is sufficiently stable.
Infrared (IR) Spectroscopy: Can detect changes in bond vibrations upon formation of the intermediate. whiterose.ac.uk
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates. whiterose.ac.ukrsc.org
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the structure and stability of proposed intermediates. researchgate.net
In the context of this compound, the Meisenheimer complex would be a cyclohexadienyl anion with the negative charge delocalized across the cinnolinone ring system. The stability of this intermediate would be influenced by the position of the halogen being displaced and the nature of the attacking nucleophile. For example, the formation of a Meisenheimer complex at the carbon bearing the fluorine atom would be highly influenced by the strong electron-withdrawing nature of the fluorine.
While no specific intermediates have been isolated or characterized for the reactions of this compound in the literature, the principles established from the study of other SNAr reactions strongly support the formation of a Meisenheimer-type intermediate. frontiersin.org
Theoretical and Computational Studies of 3 Bromo 6 Fluorocinnolin 4 1h One
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, and for 3-bromo-6-fluorocinnolin-4(1H)-one, this is a key area of theoretical investigation.
Frontier Molecular Orbital (FMO) Theory.researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a crucial parameter for characterizing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap suggests a more polarizable and reactive molecule, while a larger gap indicates a harder, less reactive molecule. mdpi.com
For molecules with similar structures, such as other substituted cinnolinones or related heterocyclic systems, FMO analysis helps predict the most likely sites for electrophilic or nucleophilic attack. wuxiapptec.commdpi.com The distribution of the HOMO and LUMO across the molecule indicates the electron-rich and electron-poor regions, respectively. nih.gov For instance, in electrophilic aromatic substitution reactions, the reaction is often favored at the carbon atom with the largest HOMO lobe. wuxiapptec.com Conversely, nucleophilic attacks are more likely to occur at atoms with a higher LUMO coefficient. mdpi.com
| Parameter | Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
Charge Distribution and Electrostatic Potential Maps
The charge distribution and molecular electrostatic potential (MEP) maps are invaluable tools for understanding how a molecule interacts with other chemical species. uni-muenchen.de The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions with a higher electron density and a propensity for electrophilic attack. researchgate.netresearchgate.net Blue areas, conversely, represent positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the electronegative oxygen, nitrogen, fluorine, and bromine atoms would create distinct regions of negative and positive potential. The carbonyl oxygen would be a significant site of negative potential, making it a likely hydrogen bond acceptor. researchgate.net The areas around the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. researchgate.net The aromatic ring itself will have a complex potential surface due to the competing electronic effects of the activating amino group and the deactivating/directing effects of the halogen substituents. saskoer.ca
Analysis of MEP maps can provide a qualitative prediction of reactivity. For example, the most negative regions are often the sites of protonation or coordination to Lewis acids, while the most positive regions are susceptible to attack by nucleophiles. uni-muenchen.de
Conformational Analysis and Tautomerism of the Cinnolinone System
The conformational flexibility and potential for tautomerism are critical aspects of the cinnolinone system's chemistry. libretexts.org Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orgdrugdesign.org For the cinnolinone ring system, which is largely planar, conformational flexibility is limited. However, the molecule can exhibit different tautomeric forms.
Cinnolin-4(1H)-one can exist in equilibrium with its tautomer, 4-hydroxycinnoline. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. The "4(1H)-one" nomenclature for the title compound indicates that the oxo form is considered the more stable tautomer under normal conditions. Theoretical calculations can be employed to determine the relative energies of the different tautomers and thus predict the predominant form.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry provides powerful tools for modeling reaction pathways and calculating the energies of transition states. nih.gov This allows for a deeper understanding of reaction mechanisms and the prediction of product distributions.
Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions
The regioselectivity of chemical reactions involving the this compound ring can be predicted using computational methods. rsc.orgrsc.org
For nucleophilic aromatic substitution (SNA_r) , the regioselectivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. rsc.org The electron-withdrawing groups (bromo, fluoro, and carbonyl) enhance the ring's susceptibility to nucleophilic attack. mdpi.com The bromine atom at the 3-position or the fluorine atom at the 6-position could potentially be displaced by a nucleophile. rsc.org Theoretical calculations can determine the activation barriers for nucleophilic attack at these positions, thereby predicting which halogen is more likely to be substituted. mdpi.com
Energetics of Functional Group Transformations
Computational methods can be used to study the energetics of various functional group transformations on the this compound scaffold. This includes reactions such as the reduction of the carbonyl group, further halogenation, or cross-coupling reactions at the bromine position. By calculating the reaction enthalpies and activation energies, it is possible to assess the feasibility of different synthetic routes and predict the most favorable reaction conditions.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Structural Elucidation
Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of novel compounds. researchgate.netchemrxiv.org These predictions are crucial for the structural elucidation and characterization of molecules such as this compound. By simulating the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, chemists can gain insights into the electronic structure, bonding, and conformational properties of the molecule, which complements and aids in the interpretation of experimental data.
The prediction of spectroscopic data for this compound would typically involve optimizing the molecular geometry of the compound at a selected level of theory and basis set. Following geometry optimization, the same theoretical level is used to calculate the NMR chemical shifts, the vibrational frequencies and their corresponding IR intensities, and the electronic transitions for the UV-Vis spectrum.
For complex heterocyclic systems, the choice of the DFT functional and basis set is critical for achieving high accuracy in the predicted spectroscopic data. chemrxiv.org The results are often compared with experimental data of related, well-characterized compounds to validate the computational methodology. While specific computational studies for this compound are not widely available, data from structurally analogous compounds, such as other substituted cinnolinones and quinolinones, provide a strong basis for predicting its spectroscopic behavior. For instance, computational validation using DFT can help in comparing experimental versus predicted shifts to resolve ambiguities, including those arising from tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts (δ) for ¹H, ¹³C, and other active nuclei like ¹⁹F are highly valuable. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule.
While specific predicted data for this compound is not readily found in the literature, we can infer expected trends based on related structures. For the analogous compound 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, an experimental ¹H NMR signal for an aromatic proton is reported at δ 7.45 ppm, suggesting the electron-withdrawing effects of the bromine and fluorine substituents. For another related compound, 6-Bromo-7-fluorocinnolin-4(1H)-one, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the proton at position 5 (H-5) at δ 8.24 ppm, a doublet for the proton at position 8 (H-8) at δ 7.98 ppm (J = 8.4 Hz), and a singlet for the NH proton at δ 6.02 ppm. These values provide a useful reference for what might be expected for this compound.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, would resemble the following:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | - | - |
| C-3 | - | - |
| C-4 | - | - |
| C-4a | - | - |
| H-5 | 8.0 - 8.3 | 120 - 125 |
| C-6 | - | 115 - 120 (¹JCF ~250 Hz) |
| H-7 | 7.2 - 7.5 | 110 - 115 |
| H-8 | 7.8 - 8.1 | 130 - 135 |
| C-8a | - | 140 - 145 |
| N-1 (NH) | 11.0 - 13.0 | - |
| N-2 | - | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending, etc.). Computational methods can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra are often scaled to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.
For this compound, key vibrational modes would include the N-H stretch, the C=O (carbonyl) stretch, C=C stretching in the aromatic rings, and the C-F and C-Br stretches. Based on data for a similar compound, 6-Bromo-7-fluorocinnolin-4(1H)-one, characteristic IR absorption bands are observed at 1685 cm⁻¹ for the C=O stretch, 1540 cm⁻¹ for C=C stretching, and 1260 cm⁻¹ for the C-F stretch. These experimental values are in general agreement with the types of frequencies that would be predicted by DFT calculations for such a structure.
A table of predicted IR frequencies for this compound would likely include the following significant vibrations:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3100 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O Stretch | 1670 - 1700 | Strong |
| C=C/C=N Stretch | 1500 - 1650 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (λmax).
The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system of the cinnolinone core and the electronic effects of the bromo and fluoro substituents. The predicted spectrum would likely show several absorption bands corresponding to π → π* and n → π* transitions. The HOMO-LUMO energy gap is a key parameter that can be correlated with the electronic transitions and the chemical reactivity of the molecule. d-nb.info
A hypothetical table of predicted UV-Vis absorption maxima for this compound in a given solvent might look like this:
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| n → π | 350 - 380 | Low |
| π → π | 280 - 320 | High |
| π → π* | 230 - 260 | High |
Applications As a Synthetic Building Block for Complex Chemical Architectures
Modular Synthesis of Polycyclic Systems Incorporating the Cinnolinone Core
The modular synthesis of complex polycyclic frameworks allows for the rapid generation of diverse molecular architectures from a common starting material. nih.govmdpi.com 3-Bromo-6-fluorocinnolin-4(1H)-one is an ideal starting point for such strategies. The bromine atom at the 3-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the annulation of additional rings onto the cinnolinone core.
A hypothetical modular approach to construct a novel tetracyclic system is outlined below. This strategy leverages a palladium-catalyzed intramolecular Heck reaction, a powerful tool for the synthesis of polycyclic heterocycles. mdpi.com
Scheme 1: Proposed Modular Synthesis of a Tetracyclic Cinnolinone Derivative
| Step | Reactant | Reagents and Conditions | Product |
| 1 | This compound | Allylboronic acid pinacol (B44631) ester, Pd(PPh₃)₄, K₂CO₃, Dioxane, 90 °C | 3-Allyl-6-fluorocinnolin-4(1H)-one |
| 2 | 3-Allyl-6-fluorocinnolin-4(1H)-one | 2-Iodoaniline, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | 3-Allyl-1-(2-aminophenyl)-6-fluorocinnolin-4(1H)-one |
| 3 | 3-Allyl-1-(2-aminophenyl)-6-fluorocinnolin-4(1H)-one | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 120 °C | A novel tetracyclic cinnolinone |
This modular approach allows for the introduction of diversity at multiple points. Different boronic acids can be used in the initial Suzuki coupling to vary the substituent at the 3-position. Furthermore, a range of substituted anilines can be employed in the Buchwald-Hartwig amination step, leading to a library of tetracyclic compounds with diverse substitution patterns. This strategy highlights the potential of this compound as a key intermediate for the construction of complex, polycyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net
Scaffold Diversification via Halogen-Directed Transformations
The presence of two distinct halogen atoms on the this compound scaffold offers orthogonal reactivity, enabling selective functionalization at either the 3- or 6-position. This differential reactivity is a cornerstone for scaffold diversification, allowing for the introduction of a wide array of functional groups and the exploration of a broader chemical space.
The bromine atom at the 3-position is significantly more reactive towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the more inert fluorine atom at the 6-position. This allows for selective modification at the 3-position while leaving the 6-fluoro substituent intact.
Table 1: Selective Cross-Coupling Reactions at the 3-Position
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-fluorocinnolin-4(1H)-one |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl | 3-Alkyl/Aryl-6-fluorocinnolin-4(1H)-one |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-6-fluorocinnolin-4(1H)-one |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-6-fluorocinnolin-4(1H)-one |
Conversely, the fluorine atom at the 6-position can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under forcing conditions. This provides a secondary avenue for diversification.
Table 2: Nucleophilic Aromatic Substitution at the 6-Position
| Nucleophile | Conditions | Product |
| Sodium methoxide | DMF, 100 °C | 3-Bromo-6-methoxycinnolin-4(1H)-one |
| Pyrrolidine | NMP, 150 °C | 3-Bromo-6-(pyrrolidin-1-yl)cinnolin-4(1H)-one |
| Sodium azide (B81097) | DMSO, 120 °C | 6-Azido-3-bromocinnolin-4(1H)-one |
The ability to selectively functionalize both the 3- and 6-positions of the cinnolinone core makes this compound a highly versatile scaffold for generating a wide range of derivatives with tailored properties.
Preparation of Advanced Intermediates for Material Science Applications
Cinnoline (B1195905) derivatives have garnered attention for their potential applications in materials science, particularly as organic dyes and luminescent materials. researchgate.net The extended π-system of the cinnolinone core, coupled with the ability to introduce various functional groups, allows for the fine-tuning of their photophysical properties. This compound serves as an excellent precursor for the synthesis of such advanced intermediates.
Through strategic functionalization, the absorption and emission wavelengths of the resulting cinnolinone derivatives can be modulated. For instance, the introduction of electron-donating groups at the 6-position and electron-withdrawing groups at the 3-position can lead to a significant red-shift in the fluorescence emission, a desirable property for bioimaging applications.
Table 3: Hypothetical Synthesis of a Fluorescent Cinnolinone Derivative
| Step | Reactant | Reagents and Conditions | Intermediate/Product | Potential Application |
| 1 | This compound | N,N-Dimethylamine (40% aq.), DMSO, 120 °C | 3-Bromo-6-(dimethylamino)cinnolin-4(1H)-one | Intermediate |
| 2 | 3-Bromo-6-(dimethylamino)cinnolin-4(1H)-one | 4-Ethynylbenzonitrile, Pd(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 6-(Dimethylamino)-3-((4-cyanophenyl)ethynyl)cinnolin-4(1H)-one | Fluorescent Probe |
The resulting compound, with its extended conjugation and donor-acceptor architecture, is predicted to exhibit strong fluorescence. The cyano group can be further modified, for example, by conversion to a carboxylic acid or an activated ester, to enable covalent labeling of biomolecules for fluorescence microscopy. The exploration of such derivatives derived from this compound could pave the way for novel materials with applications in organic light-emitting diodes (OLEDs), sensors, and diagnostics.
Utilization in Combinatorial Chemistry Libraries (focused on chemical space exploration)
Combinatorial chemistry is a powerful tool for drug discovery and the exploration of new chemical space. nih.govyoutube.com The generation of large, diverse libraries of compounds allows for high-throughput screening to identify new lead structures. This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.
A "mix-and-match" strategy can be employed, where a library of building blocks is reacted with the scaffold in a parallel fashion. The orthogonal reactivity of the bromine and fluorine atoms allows for a two-dimensional diversification of the core structure.
Figure 1: Combinatorial Library Synthesis from this compound
A hypothetical 96-well plate library could be generated by reacting this compound with a set of 8 different boronic acids (A1-A8) via Suzuki coupling, followed by reaction with a set of 12 different amines (B1-B12) via SNAr at the 6-position (after protection of the N1-position). This would result in a library of 96 unique compounds.
Table 4: Example of Building Blocks for a Combinatorial Library
| Boronic Acids (A1-A8) | Amines (B1-B12) |
| Phenylboronic acid | Morpholine |
| 4-Methoxyphenylboronic acid | Piperidine |
| 3-Chlorophenylboronic acid | N-Methylpiperazine |
| Thiophene-2-boronic acid | Aniline (B41778) |
| Pyridine-3-boronic acid | 4-Fluoroaniline (B128567) |
| 2-Naphthylboronic acid | Benzylamine |
| 4-(Trifluoromethyl)phenylboronic acid | Cyclohexylamine |
| Furan-2-boronic acid | Prolinol |
| 2-Aminoethanol | |
| 3-Aminopyridine | |
| Glycine methyl ester | |
| 4-Aminobenzonitrile |
This approach allows for the systematic exploration of the chemical space around the cinnolinone core. The resulting library of compounds can then be screened for a variety of biological activities, potentially leading to the discovery of novel therapeutic agents. researchgate.netnih.gov
Future Directions in Chemical Research of 3 Bromo 6 Fluorocinnolin 4 1h One
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-bromo-6-fluorocinnolin-4(1H)-one and its derivatives will likely focus on improving efficiency, sustainability, and access to a wider range of analogues. Current synthetic strategies for cinnolinones often rely on classical methods that may involve harsh reaction conditions or generate significant waste.
Key areas for future development include:
C-H Activation Strategies: Direct C-H functionalization of a pre-formed 6-fluorocinnolin-4(1H)-one core at the C3 position with a brominating agent would be a highly atom-economical approach. This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Photocatalytic and Electrosynthetic Methods: Visible-light photocatalysis and electrosynthesis offer green alternatives to traditional synthetic methods. These techniques could enable the mild and selective introduction of the bromo and fluoro groups, potentially from readily available precursors, reducing the reliance on harsh reagents and high temperatures.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could lead to highly selective and environmentally friendly processes. For instance, engineered halogenases could be employed for the regioselective bromination of a 6-fluorocinnolinone precursor.
Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the this compound core in a single step from simple, commercially available starting materials would significantly enhance synthetic efficiency.
| Proposed Sustainable Synthetic Approach | Key Advantages | Potential Challenges |
| C-H Bromination of 6-fluorocinnolin-4(1H)-one | High atom economy, reduced step count | Regioselectivity control, development of suitable catalysts |
| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy | Catalyst design and optimization, substrate scope |
| Electrosynthesis | Avoidance of chemical oxidants/reductants | Electrode material selection, reaction optimization |
| Biocatalysis using Halogenases | High selectivity, environmentally benign | Enzyme stability and availability, substrate specificity |
| One-Pot Multicomponent Reactions | High synthetic efficiency, reduced waste | Reaction design and optimization, control of side reactions |
Exploration of Unprecedented Reactivity Patterns
The dual halogen substitution on this compound provides a rich platform for exploring diverse and potentially novel chemical transformations. Future research will likely focus on leveraging the distinct reactivity of the bromo and fluoro substituents to access a wide array of derivatives.
Potential areas of exploration include:
Orthogonal Functionalization: The differential reactivity of the C-Br and C-F bonds could be exploited for selective, stepwise functionalization. For example, the more reactive C-Br bond could be targeted in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon or nitrogen-based substituents at the C3 position. Subsequently, the less reactive C-F bond could be subjected to nucleophilic aromatic substitution (SNA) under more forcing conditions to introduce functionalities at the C6 position.
Photoredox Catalysis for Radical Reactions: Visible-light photoredox catalysis could be employed to generate aryl radicals from the C-Br bond, enabling a range of novel C-C and C-heteroatom bond-forming reactions that are not accessible through traditional methods.
Directed Metalation: The presence of the carbonyl group and the nitrogen atoms in the cinnolinone ring could direct ortho-metalation, allowing for the functionalization of other positions on the aromatic ring.
Ring Transformation Reactions: Investigating the stability and potential for ring-opening or ring-transformation reactions of the cinnolinone core under various conditions could lead to the discovery of novel heterocyclic scaffolds.
| Reaction Type | Target Position | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki Coupling | C3 | Arylboronic acids, Pd catalyst, base | Introduction of aryl or heteroaryl groups |
| Sonogashira Coupling | C3 | Terminal alkynes, Pd/Cu catalysts, base | Introduction of alkynyl groups |
| Buchwald-Hartwig Amination | C3 | Amines, Pd catalyst, base | Introduction of amino groups |
| Nucleophilic Aromatic Substitution | C6 | Nucleophiles (e.g., alkoxides, amines) | Substitution of the fluorine atom |
| Photoredox-mediated Radical Coupling | C3 | Alkenes, alkynes, etc. | Formation of new C-C bonds |
Advanced Computational Modeling for Property Prediction and Design
In silico methods are poised to play a crucial role in accelerating the discovery and development of new this compound derivatives with desired properties. Advanced computational modeling can provide valuable insights into the molecule's structure, reactivity, and potential biological activity, thereby guiding synthetic efforts.
Future applications of computational modeling include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a range of molecular properties, including:
Electron Density Distribution: To identify the most electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions and predict the molecule's reactivity and spectroscopic properties.
Reaction Pathway Modeling: To elucidate the mechanisms of potential reactions and predict their feasibility and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound derivatives with known biological activity is synthesized, QSAR models can be developed to correlate their structural features with their activity. These models can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis.
Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. This can help in the rational design of more potent and selective inhibitors.
Machine Learning and Artificial Intelligence (AI): As more data on the synthesis, reactivity, and properties of cinnolinone derivatives becomes available, machine learning and AI algorithms could be trained to predict the outcomes of reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity and property prediction | Electron density, HOMO-LUMO energies, reaction mechanisms, spectroscopic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular descriptors with biological activity |
| Molecular Docking | Drug design and discovery | Binding modes and affinities to biological targets |
| Machine Learning / AI | Synthesis planning and molecular design | Reaction outcomes, optimal synthetic routes, novel molecular structures |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and screening of this compound and its derivatives. These technologies can enable faster, safer, and more efficient production and evaluation of new compounds.
Future directions in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer several advantages over traditional batch synthesis, including:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Reproducibility and Scalability: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and allows for straightforward scaling of production.
Access to Novel Reaction Conditions: Flow reactors can enable the use of high temperatures and pressures that are not safely achievable in batch, potentially unlocking new reaction pathways.
Automated Synthesis and High-Throughput Screening: Integrating flow synthesis with automated purification and analysis systems would enable the rapid generation of libraries of this compound analogues. These libraries could then be screened for biological activity or material properties in a high-throughput fashion, significantly accelerating the discovery process.
Self-Optimizing Reactors: The use of in-line analytical techniques (e.g., NMR, IR, MS) coupled with machine learning algorithms could lead to the development of self-optimizing flow reactors. These systems could autonomously vary reaction parameters to find the optimal conditions for the synthesis of a desired derivative, minimizing the need for manual intervention.
The integration of these advanced technologies will be instrumental in unlocking the full potential of the this compound scaffold for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-fluorocinnolin-4(1H)-one, and how can intermediates be validated?
- Methodological Answer :
- Synthesis Strategy : Start with fluorinated aromatic precursors (e.g., 4-bromo-2-fluorocinnamic acid derivatives, as in ) and employ cyclization reactions. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions.
- Intermediate Validation : Use HPLC (>97% purity thresholds, ) and NMR (¹H/¹³C, 19F for fluorine) to confirm structural integrity. Cross-reference with analogs like 4-bromo-3-fluorophenylboronic acid ( ) for substituent positioning.
- Key Tools : Kanto Reagents’ halogenated precursors ( ) and purity standards (e.g., >95.0% HLC/GC criteria, ).
Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer :
- Refinement Workflow : Use SHELXL ( ) for small-molecule refinement. Address disorder in bromine/fluorine positions via PART and DFIX commands.
- Validation : Check for R1/wR2 convergence (<5% discrepancy) and validate thermal parameters with ORTEP-3 ( ) for graphical representation of atomic displacement.
- Data Sources : High-resolution XRD datasets (2θ > 50°, Cu-Kα radiation) to minimize overlapping reflections.
Q. What stability considerations are critical for storing halogenated cinnolinones?
- Methodological Answer :
- Storage Conditions : Store at 0–6°C in amber vials ( ) to prevent photodegradation. Use desiccants to mitigate hydrolysis (common in fluorinated heterocycles).
- Stability Monitoring : Perform periodic LC-MS to detect decomposition products (e.g., debromination or defluorination).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Experimental Correlation : Compare predicted Suzuki coupling yields (e.g., with 4-fluorophenylboronic acid, ) against lab results. Use Hammett plots to assess electronic effects of substituents.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for bromo-fluoro compounds?
- Methodological Answer :
- Data Reconciliation : For NMR-XRD mismatches (e.g., unexpected coupling constants), re-examine solvent effects (DMSO-d6 vs. CDCl3) and dynamic processes (e.g., tautomerism).
- Case Study : Apply iterative refinement in SHELXL ( ) to adjust torsion angles and validate against NOESY/ROESY data. Reference protocols from (contradiction analysis in qualitative research).
Q. How does fluorination impact the biological activity of cinnolinone derivatives, and what assays are suitable for SAR studies?
- Methodological Answer :
- Biological Assays : Use enzyme inhibition assays (e.g., SIRT1, as in ) with IC50 determinations. Compare fluorinated vs. non-fluorinated analogs.
- SAR Workflow : Synthesize derivatives with variable halogen positions (e.g., 6-fluoro vs. 7-fluoro) and assess activity via dose-response curves. Use ANOVA (p < 0.05) to quantify significance.
Q. What ethical and technical challenges arise when sharing crystallographic data for halogenated compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
